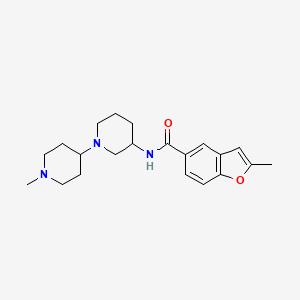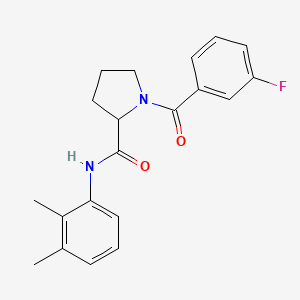![molecular formula C21H25N5O3 B5961741 N-[(5-methylfuran-2-yl)methyl]-3-[1-(pyrazolo[1,5-a]pyrimidine-3-carbonyl)piperidin-3-yl]propanamide](/img/structure/B5961741.png)
N-[(5-methylfuran-2-yl)methyl]-3-[1-(pyrazolo[1,5-a]pyrimidine-3-carbonyl)piperidin-3-yl]propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(5-methylfuran-2-yl)methyl]-3-[1-(pyrazolo[1,5-a]pyrimidine-3-carbonyl)piperidin-3-yl]propanamide is a complex organic compound that features a unique combination of heterocyclic structures. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-methylfuran-2-yl)methyl]-3-[1-(pyrazolo[1,5-a]pyrimidine-3-carbonyl)piperidin-3-yl]propanamide typically involves multi-step organic reactionsCommon reagents used in these reactions include various amines, aldehydes, and ketones, along with catalysts and solvents to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This includes the use of high-throughput synthesis techniques, continuous flow reactors, and advanced purification methods such as chromatography and crystallization .
Analyse Chemischer Reaktionen
Types of Reactions
N-[(5-methylfuran-2-yl)methyl]-3-[1-(pyrazolo[1,5-a]pyrimidine-3-carbonyl)piperidin-3-yl]propanamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, pressures, and pH levels to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxyl or carbonyl derivatives, while substitution reactions may introduce new functional groups such as halides or amines .
Wissenschaftliche Forschungsanwendungen
N-[(5-methylfuran-2-yl)methyl]-3-[1-(pyrazolo[1,5-a]pyrimidine-3-carbonyl)piperidin-3-yl]propanamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic effects, particularly in cancer research as a CDK2 inhibitor.
Industry: Utilized in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of N-[(5-methylfuran-2-yl)methyl]-3-[1-(pyrazolo[1,5-a]pyrimidine-3-carbonyl)piperidin-3-yl]propanamide involves its interaction with specific molecular targets. For instance, as a CDK2 inhibitor, it binds to the active site of the enzyme, preventing its interaction with cyclin A2, thereby inhibiting cell cycle progression and inducing apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrazolo[1,5-a]pyrimidine derivatives: These compounds share the pyrazolo[1,5-a]pyrimidine core and exhibit similar biological activities.
Thiazole derivatives: These compounds have a different core structure but can exhibit comparable biological activities.
Uniqueness
N-[(5-methylfuran-2-yl)methyl]-3-[1-(pyrazolo[1,5-a]pyrimidine-3-carbonyl)piperidin-3-yl]propanamide is unique due to its specific combination of heterocyclic structures, which may confer distinct biological properties and therapeutic potential .
Eigenschaften
IUPAC Name |
N-[(5-methylfuran-2-yl)methyl]-3-[1-(pyrazolo[1,5-a]pyrimidine-3-carbonyl)piperidin-3-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5O3/c1-15-5-7-17(29-15)12-23-19(27)8-6-16-4-2-10-25(14-16)21(28)18-13-24-26-11-3-9-22-20(18)26/h3,5,7,9,11,13,16H,2,4,6,8,10,12,14H2,1H3,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBVDXEZREJCMGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)CNC(=O)CCC2CCCN(C2)C(=O)C3=C4N=CC=CN4N=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![7-[4-(4,6-Dimethylpyrimidin-2-yl)piperazin-1-yl]-3,5-dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5961661.png)

![4-{[2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetyl]amino}benzamide](/img/structure/B5961674.png)

![3-(1-azepanylcarbonyl)-6-(3-fluorophenyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B5961694.png)
![isopropyl 2-[(2-methyl-3-furoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B5961699.png)
![(2E,5E)-2-(HYDROXYIMINO)-5-[(4-HYDROXYPHENYL)METHYLIDENE]-1,3-THIAZOLIDIN-4-ONE](/img/structure/B5961708.png)
![N-[(1-tert-butyl-5-oxo-3-pyrrolidinyl)methyl]-3-(1H-imidazol-2-yl)-N-methylbenzamide trifluoroacetate](/img/structure/B5961710.png)
![N'-[5-bromo-1-(4-morpholinylmethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]isonicotinohydrazide](/img/structure/B5961713.png)
![N-[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-phenylacetamide](/img/structure/B5961716.png)
![N-(5-chloro-2-methoxyphenyl)-3-[1-(1-cyclopenten-1-ylcarbonyl)-3-piperidinyl]propanamide](/img/structure/B5961717.png)
![5-{[5-(2-BROMO-4-METHYLPHENYL)FURAN-2-YL]METHYLIDENE}-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE](/img/structure/B5961721.png)
![5-{[7-(2,3-difluorobenzyl)-2,7-diazaspiro[4.5]dec-2-yl]carbonyl}-2-pyridinol](/img/structure/B5961727.png)
![1,3-dimethoxy-2-[3-(2-methoxy-4-methylphenoxy)propoxy]benzene](/img/structure/B5961733.png)
